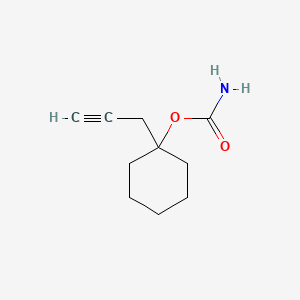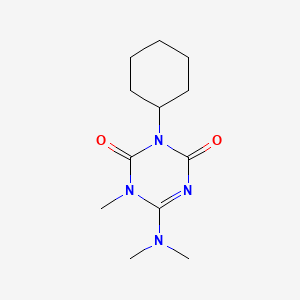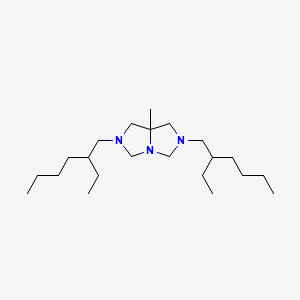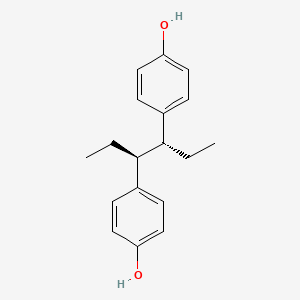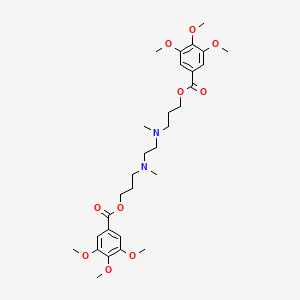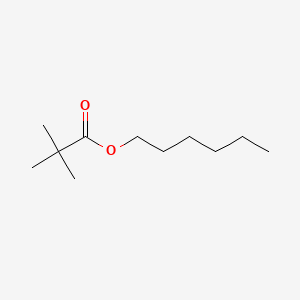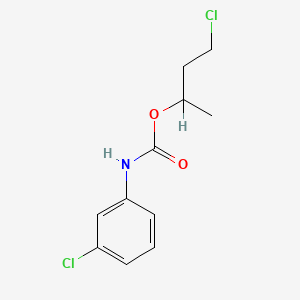
Karbin
Vue d'ensemble
Description
Karbin is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a chlorinated phenyl ring and a chlorinated propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Karbin typically involves the reaction of 3-chlorophenyl isocyanate with 3-chloro-1-methylpropanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Karbin undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding alcohol or carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include substituted carbamates or amines, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloro-1-methylpropanol and 3-chloroaniline.
Oxidation: Products include 3-chloro-1-methylpropyl (3-chlorophenyl)carbamate alcohol or carboxylic acid derivatives.
Applications De Recherche Scientifique
Karbin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mécanisme D'action
The mechanism of action of Karbin involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s chlorinated phenyl ring can interact with hydrophobic pockets in receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropham: A carbamate herbicide used to inhibit sprouting in potatoes and other crops.
Carbaryl: A widely used insecticide that also contains a carbamate group.
Aldicarb: Another carbamate insecticide known for its high toxicity and effectiveness.
Uniqueness
Karbin is unique due to its specific structural features, such as the presence of two chlorine atoms and a methyl group on the propyl chain. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
3240-85-5 |
|---|---|
Formule moléculaire |
C11H13Cl2NO2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
Clé InChI |
KSKYPNHTIPUWNA-UHFFFAOYSA-N |
SMILES |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


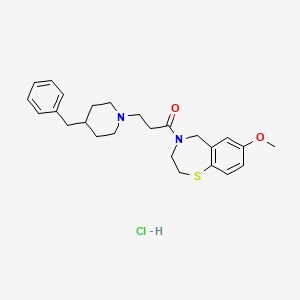
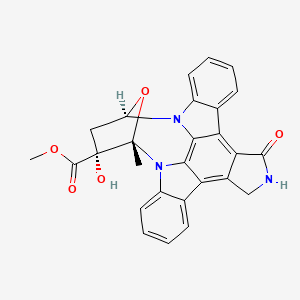
![(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1673211.png)
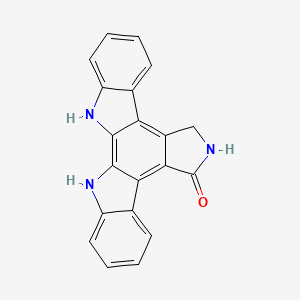
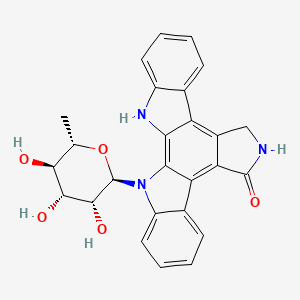
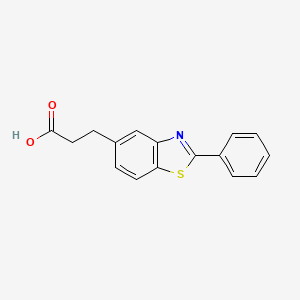
![2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1673220.png)
